Cycloheptanecarbonyl chloride

CAS No.: 6557-86-4

Cat. No.: VC2447354

Molecular Formula: C8H13ClO

Molecular Weight: 160.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6557-86-4 |

|---|---|

| Molecular Formula | C8H13ClO |

| Molecular Weight | 160.64 g/mol |

| IUPAC Name | cycloheptanecarbonyl chloride |

| Standard InChI | InChI=1S/C8H13ClO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2 |

| Standard InChI Key | CIYPNZYEUZQIHN-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)C(=O)Cl |

| Canonical SMILES | C1CCCC(CC1)C(=O)Cl |

Introduction

Chemical Structure and Identity

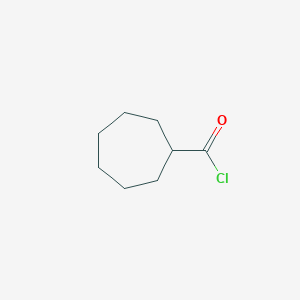

Cycloheptanecarbonyl chloride, also known as cycloheptanoyl chloride, is an organic compound with a seven-membered carbocyclic ring attached to an acid chloride functional group. Its molecular structure consists of a cycloheptane ring with a -C(=O)Cl group directly attached to one of the ring carbons.

Chemical Identifiers

The compound is characterized by the following chemical identifiers:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₈H₁₃ClO |

| CAS Registry Number | 6557-86-4 |

| PubChem CID | 12556870 |

| Molecular Weight | 160.64 g/mol |

| SMILES Notation | C1CCCC(CC1)C(=O)Cl |

| InChI | InChI=1S/C8H13ClO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2 |

| InChIKey | CIYPNZYEUZQIHN-UHFFFAOYSA-N |

The compound's structure consists of a cycloheptane ring with a carbonyl chloride group attached, making it part of the broader class of acid chlorides. The carbonyl chloride group (-COCl) is highly reactive, which contributes to the compound's utility in various organic synthesis applications .

Structural Features

Cycloheptanecarbonyl chloride features a cycloheptane ring, which is a saturated seven-membered ring of carbon atoms. This ring is attached to a carbonyl chloride group, where a carbon atom is double-bonded to an oxygen atom and single-bonded to a chlorine atom. The presence of the electronegative chlorine atom adjacent to the carbonyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles .

Physical Properties

The physical properties of cycloheptanecarbonyl chloride are significant for understanding its behavior in chemical reactions and for handling purposes.

Predicted Collision Cross Section

Mass spectrometry data provides valuable insights into the compound's behavior in analytical contexts. The predicted collision cross-section (CCS) values for various adducts of cycloheptanecarbonyl chloride are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.07277 | 128.5 |

| [M+Na]⁺ | 183.05471 | 137.9 |

| [M+NH₄]⁺ | 178.09931 | 137.0 |

| [M+K]⁺ | 199.02865 | 133.3 |

| [M-H]⁻ | 159.05821 | 130.1 |

| [M+Na-2H]⁻ | 181.04016 | 134.1 |

| [M]⁺ | 160.06494 | 130.4 |

| [M]⁻ | 160.06604 | 130.4 |

These values are particularly useful for mass spectrometric identification and characterization of the compound in complex mixtures. The collision cross-section data reflects the three-dimensional structural properties of the molecule and its adducts in the gas phase .

General Physical Characteristics

Based on its structure and similar acid chlorides, cycloheptanecarbonyl chloride is expected to be a clear to slightly yellow liquid with a sharp, irritating odor characteristic of acid chlorides. It is likely sensitive to moisture, reacting with water to form cycloheptanecarboxylic acid and hydrogen chloride. This hydrolytic instability is a common feature of acid chlorides, necessitating storage under anhydrous conditions.

Chemical Reactivity

General Reactivity Profile

As an acid chloride, cycloheptanecarbonyl chloride is highly reactive, particularly toward nucleophiles. The carbonyl carbon is electrophilic due to both the electron-withdrawing effect of the oxygen atom and the inductive effect of the chlorine atom. This makes the compound particularly susceptible to nucleophilic acyl substitution reactions.

Key Reaction Types

The primary reactions of cycloheptanecarbonyl chloride include:

-

Hydrolysis: Rapid reaction with water to form cycloheptanecarboxylic acid and HCl.

-

Esterification: Reaction with alcohols to produce esters of cycloheptanecarboxylic acid.

-

Amide Formation: Reaction with primary or secondary amines to form amides. This is one of the most significant applications of acid chlorides in synthetic organic chemistry.

-

Acylation Reactions: Used in Friedel-Crafts acylation reactions to introduce the cycloheptanoyl group into aromatic compounds.

The reactivity of cycloheptanecarbonyl chloride makes it valuable as an acylating agent in various synthetic pathways. Its seven-membered ring structure provides unique steric and conformational properties that can influence the outcome of reactions compared to more common acid chlorides with different ring sizes .

Synthetic Applications

Role in Organic Synthesis

Cycloheptanecarbonyl chloride serves as an important building block in organic synthesis, particularly for introducing the cycloheptanoyl moiety into various molecules. Its applications include:

-

Peptide Synthesis: Acid chlorides can be used for peptide bond formation, though milder coupling agents are often preferred.

-

Pharmaceutical Intermediates: The cycloheptane ring system appears in various pharmaceutically active compounds, making cycloheptanecarbonyl chloride a potential intermediate in drug synthesis.

-

Material Science Applications: As a reagent for polymer synthesis, particularly polyesters and polyamides containing the cycloheptyl group.

Comparative Reactivity

When compared to other acid chlorides, cycloheptanecarbonyl chloride's reactivity is influenced by the seven-membered ring structure. The conformational properties of the cycloheptane ring can affect the steric approach of nucleophiles to the carbonyl carbon, potentially leading to different reaction rates or selectivities compared to other cyclic or acyclic acid chlorides.

According to commercial data, cycloheptanecarbonyl chloride is available with a purity of approximately 97%, which is suitable for most synthetic applications . This level of purity is comparable to other commercially available acid chlorides used in organic synthesis.

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for cycloheptanecarbonyl chloride is limited in the provided search results, typical spectroscopic features can be inferred based on its structure:

-

Infrared Spectroscopy: Expected to show a strong carbonyl (C=O) stretching band around 1790-1815 cm⁻¹, characteristic of acid chlorides. This is at a higher wavenumber than typical ketones or carboxylic acids due to the electron-withdrawing effect of the chlorine atom.

-

NMR Spectroscopy: In ¹H NMR, the cycloheptane ring protons would appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm). The methine proton at the point of attachment to the carbonyl group would likely appear at a slightly downfield shift compared to other ring protons.

-

Mass Spectrometry: Expected to show characteristic fragmentation patterns, including loss of chlorine and fragmentation of the seven-membered ring. The predicted m/z values for various adducts provided in the collision cross-section data offer valuable reference points for mass spectrometric analysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume